molecular formula C19H23N3O3S2 B2720223 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313538-02-2

4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2720223
CAS RN: 313538-02-2
M. Wt: 405.53
InChI Key: YGTGGWLQFDJRDT-UHFFFAOYSA-N
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Description

This compound is a novel molecule that has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Therefore, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .


Synthesis Analysis

The compound was synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Molecular Structure Analysis

The molecular formula of the compound is C19H23N3O3S2. The molecular weight is 405.53.


Chemical Reactions Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 405.53. Further physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Mechanism of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Therefore, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

Future Directions

The compound shows promise as a dual kinase inhibitor against CK2 and GSK3β . Future research could focus on further optimizing the structure of this compound to enhance its inhibitory activity and evaluating its potential in clinical settings.

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c23-18(21-19-20-16-6-2-3-7-17(16)26-19)14-8-10-15(11-9-14)27(24,25)22-12-4-1-5-13-22/h8-11H,1-7,12-13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTGGWLQFDJRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

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